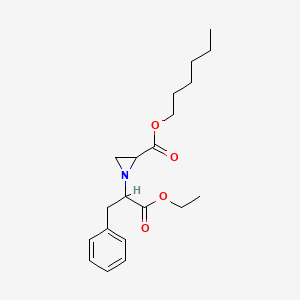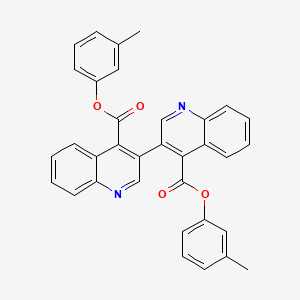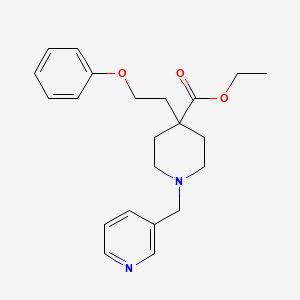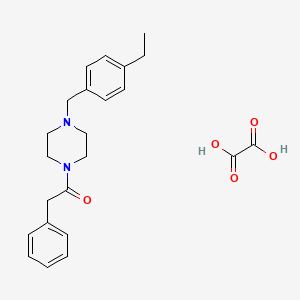
2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide, also known as DMOX, is a heterocyclic organic compound that has gained attention in recent years due to its potential as a pharmacological agent. DMOX is a derivative of the natural product combretastatin A-4, which has been found to have anti-cancer properties.
Mecanismo De Acción
The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide is not yet fully understood. However, it is believed that this compound works by disrupting the microtubule network in cells, leading to cell death. This is similar to the mechanism of action of other anti-cancer drugs such as paclitaxel and vinblastine.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been found to inhibit the production of nitric oxide, a molecule involved in inflammation. This compound has also been found to inhibit the activity of the enzyme tyrosinase, which is involved in melanin production. This makes this compound a potential candidate for the treatment of hyperpigmentation disorders such as melasma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide is its relatively low toxicity compared to other anti-cancer drugs. Additionally, this compound has been found to be stable in solution, making it easier to work with in lab experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide. One area of interest is in the development of analogs of this compound with improved solubility and potency. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases. Finally, more in vivo studies are needed to determine the safety and efficacy of this compound as a potential anti-cancer drug.
Métodos De Síntesis
The synthesis of 2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide involves a multistep process that begins with the synthesis of 3,4-dimethoxyphenylacetic acid. This is followed by the conversion of the acid to the corresponding acid chloride, which is then reacted with 4,5-dimethyl-1,3-oxazole to produce this compound. The overall yield of this synthesis method is around 15%.
Aplicaciones Científicas De Investigación
2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide has been found to have a variety of potential pharmacological applications. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to have anti-cancer properties in vitro, inhibiting the growth of a variety of cancer cell lines. Additionally, this compound has been found to have anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of other diseases such as rheumatoid arthritis and age-related macular degeneration.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-8-9(2)18-13(14(8)15)10-5-6-11(16-3)12(7-10)17-4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLNMKPEFKTBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=[N+]1[O-])C2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furylmethyl)-2-{3-[3-(6-methyl-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5220355.png)
![benzyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5220370.png)
![N-ethyl-2,3-difluoro-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide](/img/structure/B5220379.png)

![4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B5220396.png)
![N-(2-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5220406.png)
![3,4,5-trimethoxy-N-({[3-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5220409.png)


![(4-hexyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol](/img/structure/B5220424.png)
![N-(2-furylmethyl)-2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5220441.png)


